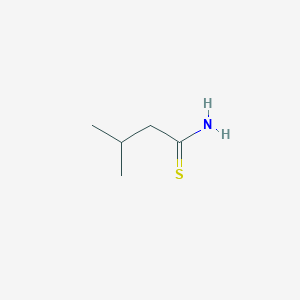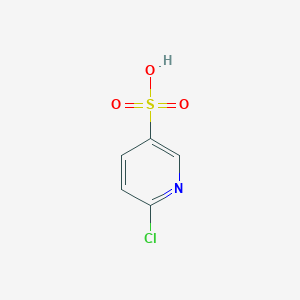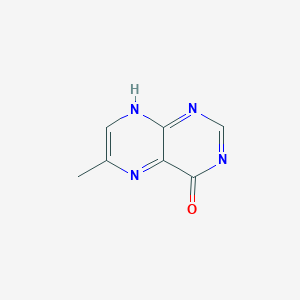
4(1H)-Pteridinone, 6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(1H)-Pteridinone, 6-methyl- is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the pteridine family of compounds, which are important in many biological processes. In
Mécanisme D'action
The mechanism of action of 4(1H)-Pteridinone, 6-methyl- is not fully understood. However, it is believed that this compound binds to DNA through the formation of hydrogen bonds with the nitrogen atoms in the DNA bases. This binding may lead to changes in the DNA structure and function, which could explain the compound's ability to detect DNA damage.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4(1H)-Pteridinone, 6-methyl- are not well characterized. However, studies have shown that this compound can bind to DNA and emit a fluorescent signal, which could be useful for studying DNA damage and repair processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4(1H)-Pteridinone, 6-methyl- in lab experiments is its ability to detect DNA damage through the emission of a fluorescent signal. This makes it a useful tool for studying DNA damage and repair processes. However, the limitations of this compound include its potential toxicity and the need for specialized equipment to detect the fluorescent signal.
Orientations Futures
There are several future directions for research involving 4(1H)-Pteridinone, 6-methyl-. One area of research could involve the development of new methods for synthesizing this compound. Another area of research could involve the use of this compound in the development of new diagnostic tools for detecting DNA damage. Additionally, further studies could be conducted to better understand the mechanism of action and potential biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 4(1H)-Pteridinone, 6-methyl- can be achieved through several methods. One such method involves the reaction of 2-amino-4-methylpyrimidine with formic acid to form 4-methyl-2-formamido-5-hydroxypyrimidine. This compound can then be cyclized with phosphorus oxychloride to form 4(1H)-Pteridinone, 6-methyl-.
Applications De Recherche Scientifique
4(1H)-Pteridinone, 6-methyl- has been studied for its potential applications in scientific research. One area of research involves the use of this compound as a fluorescent probe for the detection of DNA damage. This compound has been shown to bind to damaged DNA and emit a fluorescent signal, making it a useful tool for studying DNA damage and repair processes.
Propriétés
Numéro CAS |
16041-24-0 |
|---|---|
Nom du produit |
4(1H)-Pteridinone, 6-methyl- |
Formule moléculaire |
C7H6N4O |
Poids moléculaire |
162.15 g/mol |
Nom IUPAC |
6-methyl-3H-pteridin-4-one |
InChI |
InChI=1S/C7H6N4O/c1-4-2-8-6-5(11-4)7(12)10-3-9-6/h2-3H,1H3,(H,8,9,10,12) |
Clé InChI |
JQDJTEVUGHCYPQ-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CNC2=NC=NC(=O)C2=N1 |
SMILES |
CC1=CN=C2C(=N1)C(=O)NC=N2 |
SMILES canonique |
CC1=CNC2=NC=NC(=O)C2=N1 |
Synonymes |
6-Methylpteridin-4(1H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester](/img/structure/B101125.png)
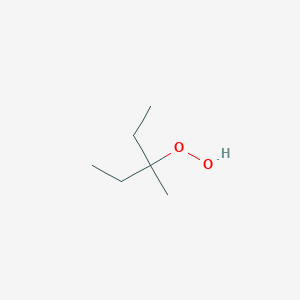
![[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea](/img/structure/B101132.png)
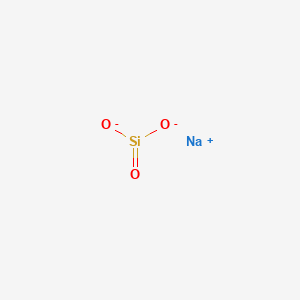
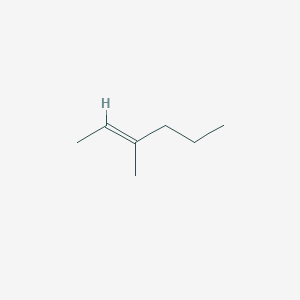
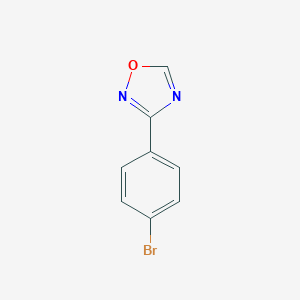
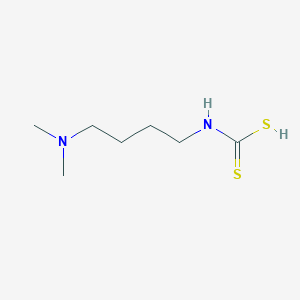
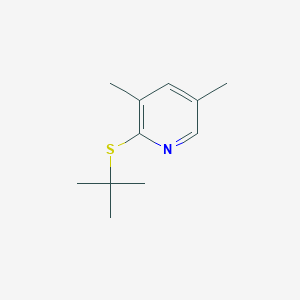
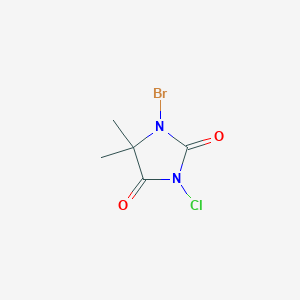

![[(1R,3S,5R,7S,10S,14R,15R,18R)-6,6,10,14,18-Pentamethyl-15-[(2R)-6-methylheptan-2-yl]-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadec-11-en-7-yl] acetate](/img/structure/B101145.png)

